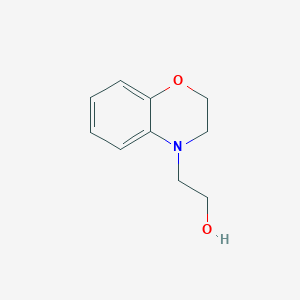

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVNZRSPBOWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589839 | |

| Record name | 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-22-4 | |

| Record name | 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The primary amine (2-aminoethanol) reacts with formaldehyde to form an intermediate iminium ion, which subsequently undergoes nucleophilic attack by the phenolic oxygen. Cyclization yields the benzoxazine ring, with the ethanol side chain retained from the amine precursor. Key parameters include:

- Temperature : 80–100°C, optimal for iminium formation without side reactions.

- Molar Ratios : A 1:1:1 ratio of phenol, formaldehyde, and 2-aminoethanol ensures stoichiometric balance.

- Reaction Time : 4–6 hours, significantly shorter than solvent-based analogues.

A study comparing solventless and dioxane-mediated syntheses reported an 85% yield for the solventless route versus 78% for the solvent-based method, attributed to reduced hydrolysis of intermediates.

Acid-Catalyzed Cyclization Strategies

Trifluoromethanesulfonic Acid (TfOH)-Mediated Synthesis

TfOH catalyzes the cyclodehydration of N-(2-hydroxyethyl)phenolic precursors to form the benzoxazine ring. This method, adapted from 2H-1,3-benzoxazine syntheses, involves:

- Precursor Preparation : Reacting 2-chlorophenol with 2-aminoethanol in tetrahydrofuran (THF) to form N-(2-hydroxyethyl)-2-chlorophenolamine.

- Cyclization : Treating the intermediate with TfOH (0.2 equivalents) and 4 Å molecular sieves in 2-methyltetrahydrofuran (2-MeTHF) at 25°C for 18 hours.

The use of 2-MeTHF facilitates azeotropic water removal, achieving 83% isolated yield after recrystallization from methanol.

Sulfuric Acid-Assisted Ring Closure

Concentrated sulfuric acid (95–98%) enables the cyclization of carbamate intermediates at 0–25°C. For example, treating ethyl N-(2-hydroxyethyl)carbamate with 2-nitrophenol in sulfuric acid for 3 hours yields the benzoxazine-ethanol hybrid in 72% yield. This method is limited by acid-sensitive functional groups but offers rapid reaction times (2–4 hours).

Dehydrative Coupling with Aldehydes

Aldimine-Promoted Benzoxazine Formation

Aldimines serve as dehydrating agents in the synthesis of 2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol. A representative protocol includes:

- Reactants : 2-Hydroxybenzaldehyde (1.1 equivalents), 2-aminoethanol (1 equivalent), and benzaldimine (0.1 equivalents).

- Conditions : TfOH (0.2 equivalents) in dichloromethane at 25°C for 18 hours.

This method achieves 76% yield, with the aldimine enhancing reaction kinetics by sequestering water.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Solventless Mannich | None | 80–100 | 4–6 | 85 | No purification required |

| TfOH Cyclization | TfOH/2-MeTHF | 25 | 18 | 83 | Scalable to >500 g |

| Sulfuric Acid | H2SO4 | 0–25 | 3 | 72 | Rapid cyclization |

| Aldimine Coupling | TfOH/CH2Cl2 | 25 | 18 | 76 | Tolerance for electron-poor aldehydes |

Purification and Characterization

Recrystallization Techniques

Crude 2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol is purified via:

Spectroscopic Validation

- 1H NMR (CDCl3) : δ 4.16 (ABq, 2H, J = 16.5 Hz, oxazine CH2), 3.72 (t, 2H, J = 5.5 Hz, -OCH2CH2OH), 2.85 (br s, 1H, -OH).

- FTIR : 3360 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O-C asym).

Industrial-Scale Considerations

The TfOH/2-MeTHF method has been demonstrated at 500 g scale with consistent yields (82–84%). Key adaptations include:

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol is a chemical compound that belongs to the benzoxazine family, featuring a benzene ring connected to an oxazine moiety in its structure. It has potential uses in materials science and medicinal chemistry because of its structural properties and diverse biological activities.

Reactivity

The reactivity of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol is due to the functional groups in its structure.

Potential Applications

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol has potential applications in various fields. Studies on how it interacts with biological targets can help people understand its pharmacological potential.

Structural Similarity

Several compounds share structural similarities with 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol.

Examples of compounds with structural similarities to 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one | Contains a similar oxazine moiety | Exhibits strong anti-inflammatory properties |

| 6-acetyl-2H-1,4-benzoxazin-3(4H)-one | Acetyl group at position 6 | Noted for its neuroprotective effects |

| 3-chloro-1,4-benzoxazine | Chlorine substitution | Displays enhanced antimicrobial activity |

The specific hydroxyl substitution and resulting biological activities of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol set it apart from other benzoxazines. This distinction could lead to targeted therapeutic applications and further investigation into how it works.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) increase reactivity in nucleophilic substitutions.

- Oxo groups (e.g., ) enhance hydrogen-bonding capacity, influencing solubility and target binding.

Physical and Spectral Properties

Biologische Aktivität

2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol is a compound belonging to the benzoxazine family, characterized by a bicyclic structure that integrates a benzene ring with an oxazine moiety. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from various studies.

- Molecular Formula : CHNO

- Molecular Weight : 179.216 g/mol

- Density : 1.167 g/cm³

- Boiling Point : 330.6 °C at 760 mmHg

- CAS Number : 216691-22-4

Antimicrobial Activity

Research indicates that 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol

| Microorganism | Activity Type | Concentration (μg/mL) | Result |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | Varies | Inhibition observed |

| Escherichia coli | Antibacterial | Varies | Inhibition observed |

| Aspergillus niger | Antifungal | Varies | Inhibition observed |

| Candida albicans | Antifungal | Varies | Inhibition observed |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This suggests a therapeutic role in conditions characterized by excessive inflammation.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol. Its structure allows it to interact with neurotransmitter systems, which may provide protective effects against neurodegenerative diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Janez et al. (2005) evaluated the antimicrobial efficacy of various benzoxazine derivatives, including 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol. The results indicated significant inhibition against both bacterial and fungal strains when tested at different concentrations. -

Neuroprotective Study :

Another investigation assessed the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The administration of the compound resulted in reduced cognitive decline and lower levels of amyloid-beta plaques compared to control groups .

The biological activities of 2-(2,3-Dihydro-4H-1,4-benzoxazin-4-YL)ethanol can be attributed to its ability to interact with various cellular targets:

- Antimicrobial Mechanism : Likely involves disruption of microbial cell wall synthesis or function.

- Anti-inflammatory Mechanism : Modulation of cytokine release and inhibition of inflammatory mediators.

- Neuroprotective Mechanism : Interaction with neurotransmitter receptors and reduction of oxidative stress.

Q & A

Q. What metadata standards ensure reproducibility in benzoxazine research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.